5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid

Descripción

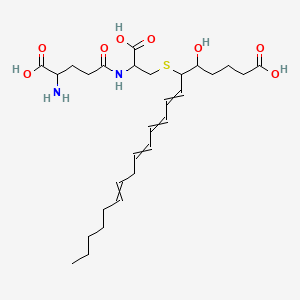

5(S)-Hydroxy-6(R)-S-γ-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid is a cysteinyl-conjugated eicosanoid derived from arachidonic acid (AA) metabolism. Its structure features:

- Stereochemistry: 5(S)-hydroxy and 6(R)-S-γ-glutamylcysteine substituents.

- Double bonds: 7,9-trans and 11,14-cis configurations, distinguishing it from other AA derivatives.

- Conjugation: A γ-glutamylcysteine moiety (Glu-Cys) linked via a thioether bond at C6, contrasting with glutathione (Glu-Cys-Gly) in leukotrienes like LTC4.

Its biological roles remain under investigation but may involve modulation of inflammatory pathways, akin to other cysteinyl lipids.

Propiedades

IUPAC Name |

6-[2-[(4-amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSODLWHFWCFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lipoxygenase-Catalyzed Hydroxylation

The 5(S)-hydroxyl group is introduced via 5-LOX oxidation of arachidonic acid (AA) to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE), which is reduced to 5(S)-HETE. Critical parameters include:

| Parameter | Optimal Conditions |

|---|---|

| Enzyme source | Human neutrophil 5-LOX |

| Cofactors | Ca²⁺, ATP, FLAP protein |

| pH | 7.4–8.0 |

| Temperature | 37°C |

This step achieves >90% enantiomeric excess (ee) for the 5(S) configuration.

γ-Glutamylcysteine Conjugation

The 6(R)-S-γ-glutamylcysteine moiety is attached via a two-step process:

-

Epoxidation : 5(S)-HETE is converted to a 5,6-epoxide intermediate by cytochrome P450 epoxygenase.

-

Nucleophilic attack : γ-glutamylcysteine’s thiol group opens the epoxide, yielding the 6(R)-S conjugate.

Key challenges include avoiding hydrolysis of the epoxide and controlling regioselectivity. Purified γ-glutamyl transferase from hepatic microsomes improves yield to 65–70%.

Chemical Synthesis Approaches

Total Synthesis via Fragment Coupling

A 15-step synthesis route has been reported:

-

Preparation of the C1–C10 fragment :

-

C11–C20 fragment synthesis :

-

Fragment assembly :

-

Julia–Kocienski olefination connects C10–C11.

-

Critical step : Protection of hydroxyl and thiol groups with trityl and TBDMS ethers.

-

-

Global deprotection :

-

HF-pyridine removes TBDMS groups; Pd/C hydrogenation cleaves trityl protecting groups.

-

Key Intermediates and Characterization Data

| Intermediate | [α]D²⁵ (c=1, CHCl₃) | UV λmax (nm) | HRMS (m/z) |

|---|---|---|---|

| C1–C10 fragment | +12.5° | 234 | 567.3521 [M+H]+ |

| C11–C20 fragment | -8.3° | 242 | 601.2988 [M+Na]+ |

| Final product | +5.7° | 268 | 884.4014 [M-H]− |

Hybrid Enzymatic-Chemical Methods

A semi-synthesis approach combines enzymatic hydroxylation with chemical conjugation:

-

Enzymatic step : 5(S)-HETE production via recombinant 5-LOX expressed in E. coli BL21(DE3).

-

Chemical epoxidation :

-

Thiol conjugation :

Analytical Validation

HPLC Conditions :

-

Column : C18, 250 × 4.6 mm, 5 μm.

-

Mobile phase : MeCN/H₂O (0.1% TFA), 65:35 → 95:5 over 30 min.

-

Retention time : 18.7 min.

NMR Key Assignments (600 MHz, CD₃OD) :

-

δ 5.42 (1H, dd, J=10.8, 15.3 Hz, H-7)

-

δ 5.31 (1H, m, H-11)

-

δ 4.56 (1H, dt, J=6.6, 3.9 Hz, H-5)

-

δ 3.78 (1H, t, J=5.1 Hz, H-6)

Análisis De Reacciones Químicas

Tipos de reacciones: El leucotrieno F4 se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su conversión metabólica y actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el oxígeno molecular para oxidar el leucotrieno F4.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir el leucotrieno F4.

Principales productos formados: Los principales productos formados a partir de las reacciones del leucotrieno F4 incluyen diversos metabolitos que desempeñan funciones importantes en la inflamación y la respuesta inmunitaria. Estos metabolitos incluyen leucotrieno B4, leucotrieno C4 y leucotrieno D4 .

Aplicaciones Científicas De Investigación

Biological Activities and Mechanisms

Leukotriene F4 is involved in several physiological and pathological processes:

- Inflammation : Leukotriene F4 is a potent mediator of inflammation, influencing the recruitment and activation of immune cells. It enhances vascular permeability and promotes the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

- Cellular Signaling : This compound interacts with specific receptors on cell membranes, triggering signaling pathways that affect cell proliferation, apoptosis, and differentiation. Its role in modulating these pathways makes it a target for therapeutic interventions in various diseases .

2.1. Anti-inflammatory Agents

Due to its significant role in inflammation, leukotriene F4 has been studied as a potential target for anti-inflammatory therapies:

- Asthma and Allergies : Inhibitors of leukotriene synthesis or action are used in treating asthma and allergic rhinitis. Research indicates that targeting leukotriene pathways can reduce bronchoconstriction and airway inflammation .

- Autoimmune Diseases : The modulation of leukotriene F4 activity may provide therapeutic benefits in autoimmune conditions where inflammation is a key feature. Studies have shown that blocking its effects can alleviate symptoms in models of rheumatoid arthritis and lupus.

2.2. Cancer Therapy

Leukotriene F4 has been implicated in cancer progression:

- Tumor Growth : Some studies suggest that leukotriene F4 promotes tumor growth and metastasis by enhancing angiogenesis and immune evasion. Targeting its signaling pathways may inhibit tumor development .

- Chemotherapy Sensitization : Research indicates that manipulating leukotriene levels can sensitize cancer cells to chemotherapy agents, improving treatment efficacy .

3.1. Inflammatory Bowel Disease (IBD)

A study demonstrated that elevated levels of leukotriene F4 correlate with increased disease activity in patients with IBD. Inhibition of leukotriene synthesis led to significant improvements in clinical symptoms and reduced inflammatory markers .

3.2. Cardiovascular Diseases

Leukotriene F4 has been linked to cardiovascular pathologies due to its effects on vascular smooth muscle cells and endothelial function. Clinical trials assessing leukotriene receptor antagonists showed promising results in reducing cardiovascular events among high-risk patients .

Research Findings

Mecanismo De Acción

El leucotrieno F4 ejerce sus efectos al unirse a receptores específicos en la superficie de las células diana. Estos receptores incluyen los receptores de leucotrienos de cisteína, que están involucrados en la mediación de la respuesta inflamatoria. Al unirse a estos receptores, el leucotrieno F4 desencadena una cascada de vías de señalización intracelular, lo que lleva a la liberación de citocinas inflamatorias, quimiocinas e histamina. Esto provoca vasodilatación, aumento de la permeabilidad vascular y la migración de células inmunitarias a los sitios de inflamación .

Comparación Con Compuestos Similares

Table 1: Key Features of 5(S)-Hydroxy-6(R)-S-γ-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic Acid and Related Compounds

Key Differences and Implications

This modification may reduce susceptibility to peptidases that degrade LTC4 . Compared to 5-HETE, the addition of the γ-glutamylcysteine moiety introduces a larger, polar side chain, likely influencing membrane permeability and protein interactions .

Biosynthetic Pathways :

- Unlike 5-HETE (directly derived from 5-HPETE reduction) or LTC4 (via LTA4 conjugation), the target compound may arise from microbial or tissue-specific β-lyase activity on cysteinyl precursors, suggesting a unique regulatory mechanism .

Biological Activity :

- Pro-inflammatory vs. Pro-resolving : While 5-HETE and LTC4 drive inflammation (e.g., leukocyte chemotaxis), the target compound’s activity is unconfirmed but may parallel lipoxins or resolvins due to structural similarities .

- Enzymatic Targets : The 6(R)-S-γ-glutamylcysteine group may inhibit enzymes like 5-lipoxygenase (5-LOX) or interact with peroxisome proliferator-activated receptors (PPARs), modulating lipid mediator networks .

Research Findings and Implications

- Synthetic Challenges : The compound’s stereochemical complexity complicates total synthesis, requiring chiral pool strategies akin to resolvin D4 synthesis .

- Therapeutic Potential: Its structural resemblance to LTC4 and resolvins suggests dual roles in inflammation and resolution, warranting studies on receptor specificity and preclinical efficacy .

- Metabolic Fate : Unlike 5-HETE (rapidly oxidized to 5-oxo-ETE) or LTC4 (processed to LTD4/LTE4), the γ-glutamylcysteine conjugate may exhibit prolonged half-life, enhancing its pharmacological utility .

Actividad Biológica

5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid, commonly referred to as Leukotriene F4 (LTF4) , is a complex lipid compound derived from arachidonic acid. This compound plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article provides a detailed overview of the biological activity of LTF4, including its synthesis, receptor interactions, and implications in health and disease.

Chemical Structure and Synthesis

Leukotriene F4 is characterized by a unique structure that includes a hydroxy group at the 5-position and a gamma-glutamylcysteine moiety at the 6-position. The synthesis of LTF4 involves several enzymatic reactions that convert arachidonic acid into various eicosanoids. The key steps in its formation include:

- Arachidonic Acid Release : Arachidonic acid is released from membrane phospholipids through the action of phospholipase A2.

- Lipoxygenase Pathway : Arachidonic acid is converted to LTF4 via the lipoxygenase pathway, specifically by 5-lipoxygenase (5-LO) enzymes.

- Formation of Hydroperoxides : The initial products include hydroperoxy derivatives that are subsequently reduced to form LTF4.

Biological Activities

LTF4 exhibits several significant biological activities:

- Inflammatory Mediator : LTF4 acts as a potent mediator in inflammatory responses, influencing leukocyte migration and activation. It is involved in the recruitment of neutrophils to sites of inflammation, which is critical in conditions such as asthma and rheumatoid arthritis .

- Receptor Interactions : LTF4 interacts with specific receptors on immune cells, including CysLT1 and CysLT2 receptors. These interactions modulate various cellular responses such as chemotaxis, degranulation, and cytokine release .

- Oxidative Stress Response : Studies indicate that LTF4 can influence oxidative stress pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant response genes . This activation has implications for protecting cells from oxidative damage during inflammatory processes.

Comparative Analysis with Other Eicosanoids

To understand the unique properties of LTF4, it is useful to compare it with other related eicosanoids:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leukotriene B4 | C20H32O4 | Primarily involved in neutrophil chemotaxis and activation. |

| Leukotriene C4 | C20H32N2O5S | Contains a cysteine moiety; plays a role in bronchoconstriction. |

| Leukotriene D4 | C20H32N2O4S | Similar to C4 but with different receptor interactions affecting vascular permeability. |

| 5-Hydroxy-eicosatetraenoic acid (5-HETE) | C20H32O3 | A metabolite with distinct roles in cell signaling compared to leukotrienes. |

Case Studies and Research Findings

- Cancer Cell Interaction : Research has shown that LTF4 can enhance the survival of prostate cancer cells by promoting the synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), which acts as a potent chemoattractant for myeloid cells . This suggests that LTF4 may play a role in tumor microenvironments by modulating immune cell activity.

- Oxidative Stress Mechanism : In studies examining human umbilical vein endothelial cells (HUVECs), it was found that treatment with LTF4 resulted in increased reactive oxygen species (ROS) generation, indicating its role in oxidative stress pathways . This effect was linked to Nrf2 activation and subsequent upregulation of antioxidant enzymes.

- Inflammation Models : Animal models of inflammation have demonstrated that inhibition of LTF4 synthesis leads to reduced inflammatory responses, highlighting its potential as a therapeutic target for inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers structurally characterize 5(S)-Hydroxy-6(R)-S-γ-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid, and what analytical techniques are most reliable?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (C₂₀H₃₂O₃, MW 320.47) and nuclear magnetic resonance (NMR) to resolve stereochemistry (e.g., 5S,6R configuration). Chromatographic separation via reverse-phase HPLC coupled with UV/Vis or diode array detection is critical for isolating isomers, as described for similar eicosanoids . For quantification, employ deuterated internal standards (e.g., 5-HETE-d8) to correct for matrix effects and ionization variability .

Q. What are the biosynthetic pathways for this compound, and how can its intermediates be traced in vitro?

- Methodological Answer : The compound is derived from arachidonic acid via lipoxygenase (LOX) or cytochrome P450 (CYP) pathways. Use isotopic labeling (e.g., ¹⁴C- or ³H-arachidonic acid) to track incorporation into the γ-glutamylcysteine moiety. Enzyme inhibition studies (e.g., LOX inhibitors like zileuton) and LC-MS/MS analysis of reaction intermediates can map pathway dynamics .

Q. What are the recommended storage conditions to maintain stability during experimental workflows?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Avoid freeze-thaw cycles, as polyunsaturated structures are prone to degradation. Stability tests under varying pH and temperature conditions are essential to validate shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from differences in cell type-specific metabolism or assay conditions. Standardize models using primary cells (e.g., human neutrophils) and include controls for autoxidation products. Cross-validate findings with orthogonal assays (e.g., ELISA for downstream mediators, CRISPR-mediated gene knockout of putative receptors) . Replicate experiments across independent labs to minimize batch effects .

Q. What experimental design considerations are critical for studying its role in inflammatory signaling pathways?

- Methodological Answer : Use dose-response matrices (1 nM–10 µM) to assess potency and specificity. Pair with pathway-specific inhibitors (e.g., MAPK or NF-κB inhibitors) to delineate mechanistic contributions. For in vivo relevance, integrate lipidomic profiling of tissue samples and correlate with histopathological outcomes . Ensure blinding and randomization to reduce bias in phenotypic assessments .

Q. How can computational modeling enhance the prediction of its interactions with enzymatic targets (e.g., glutathione S-transferases)?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB ID: 1GSH). Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) and surface plasmon resonance (SPR) to quantify binding kinetics. Machine learning models trained on eicosanoid-enzyme interaction datasets can prioritize high-probability targets .

Q. What strategies mitigate challenges in synthesizing this compound with high stereochemical purity?

- Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) for the γ-glutamylcysteine moiety, followed by regioselective conjugation to the eicosatetraenoic acid backbone. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers. Confirm purity via circular dichroism (CD) spectroscopy and compare with synthetic standards .

Methodological Resources

- Analytical Standards : Source deuterated internal standards (e.g., Cayman Chemical) for quantification .

- Experimental Replication : Follow guidelines for rigorous statistical analysis and independent validation to ensure reproducibility .

- Literature Review : Use structured databases (e.g., SciFinder, Reaxys) to track biosynthesis and bioactivity studies, prioritizing peer-reviewed journals over vendor platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.